molecular formula C14H30O2P2S2 B14244939 6,8-Bis[(3-phosphanylpropyl)sulfanyl]octanoic acid CAS No. 244007-29-2

6,8-Bis[(3-phosphanylpropyl)sulfanyl]octanoic acid

Cat. No.: B14244939
CAS No.: 244007-29-2
M. Wt: 356.5 g/mol
InChI Key: ROHDCWYFZKXMPC-UHFFFAOYSA-N
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Description

6,8-Bis[(3-phosphanylpropyl)sulfanyl]octanoic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a long carbon chain with phosphanylpropyl and sulfanyl groups attached, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Bis[(3-phosphanylpropyl)sulfanyl]octanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the octanoic acid backbone, followed by the introduction of phosphanylpropyl and sulfanyl groups through substitution reactions. Common reagents used in these reactions include phosphine compounds and thiols, under controlled conditions such as inert atmosphere and specific temperature ranges.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6,8-Bis[(3-phosphanylpropyl)sulfanyl]octanoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The phosphanyl groups can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphanyl or sulfanyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced phosphanyl derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6,8-Bis[(3-phosphanylpropyl)sulfanyl]octanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its anticancer properties and ability to modulate metabolic pathways.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6,8-Bis[(3-phosphanylpropyl)sulfanyl]octanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphanyl and sulfanyl groups play a crucial role in binding to these targets, leading to inhibition or activation of various biochemical pathways. This compound is known to disrupt mitochondrial metabolism and increase reactive oxygen species production, which can induce cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    6,8-Bis(benzylthio)octanoic acid: Known for its role as a pyruvate dehydrogenase inhibitor and anticancer agent.

    6,8-Bis(3-aminopropylthio)octanoic acid: Studied for its potential in enzyme inhibition and metabolic regulation.

Uniqueness

6,8-Bis[(3-phosphanylpropyl)sulfanyl]octanoic acid stands out due to its unique combination of phosphanyl and sulfanyl groups, which provide distinct chemical reactivity and biological activity. This makes it a valuable compound for research in various scientific disciplines.

Properties

CAS No.

244007-29-2

Molecular Formula

C14H30O2P2S2

Molecular Weight

356.5 g/mol

IUPAC Name

6,8-bis(3-phosphanylpropylsulfanyl)octanoic acid

InChI

InChI=1S/C14H30O2P2S2/c15-14(16)6-2-1-5-13(20-11-4-9-18)7-12-19-10-3-8-17/h13H,1-12,17-18H2,(H,15,16)

InChI Key

ROHDCWYFZKXMPC-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)O)CC(CCSCCCP)SCCCP

Origin of Product

United States

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